molecular formula C17H17FN4O2 B11175914 N,N-bis(2-cyanoethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

N,N-bis(2-cyanoethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11175914
M. Wt: 328.34 g/mol
InChI Key: KISJXPQHNJTOQP-UHFFFAOYSA-N
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Description

N,N-bis(2-cyanoethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a fluorophenyl group, and cyanoethyl groups. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-cyanoethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the fluorophenyl group and the cyanoethyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to maximize efficiency and minimize waste. Key steps include the careful control of temperature, pressure, and reaction time to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-cyanoethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N-bis(2-cyanoethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: It is investigated for its potential therapeutic properties, including its ability to modulate biological pathways involved in disease.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N,N-bis(2-cyanoethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and influencing various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N-bis(2-cyanoethyl)-1-phenyl-5-oxopyrrolidine-3-carboxamide
  • N,N-bis(2-cyanoethyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
  • N,N-bis(2-cyanoethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

Compared to similar compounds, N,N-bis(2-cyanoethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide stands out due to the presence of the fluorophenyl group. This group imparts unique chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H17FN4O2

Molecular Weight

328.34 g/mol

IUPAC Name

N,N-bis(2-cyanoethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H17FN4O2/c18-14-3-5-15(6-4-14)22-12-13(11-16(22)23)17(24)21(9-1-7-19)10-2-8-20/h3-6,13H,1-2,9-12H2

InChI Key

KISJXPQHNJTOQP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)N(CCC#N)CCC#N

Origin of Product

United States

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